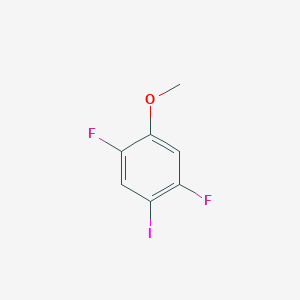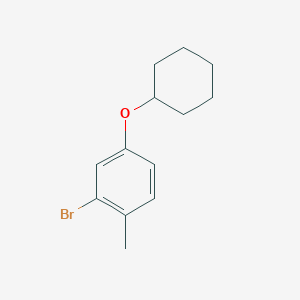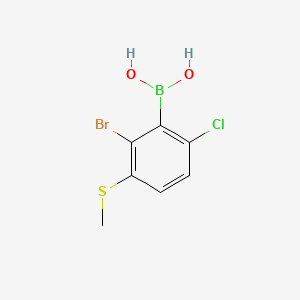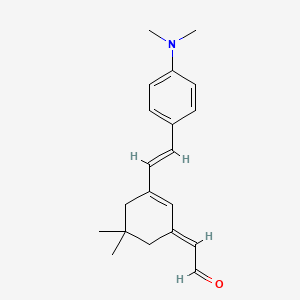
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde is an organic compound with the molecular formula C20H25NO It is characterized by its complex structure, which includes a dimethylamino group, a styryl group, and a cyclohexenylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 5,5-dimethyl-2-cyclohexen-1-one under basic conditions to form the styryl intermediate. This intermediate is then subjected to further reactions to introduce the acetaldehyde group, resulting in the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The mechanism of action of 2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with proteins and nucleic acids, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and benzaldehyde structure.
5,5-Dimethyl-2-cyclohexen-1-one: Contains the cyclohexenone structure.
Styryl Compounds: Includes other compounds with the styryl group.
Uniqueness
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde is unique due to its combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C20H25NO |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(2E)-2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C20H25NO/c1-20(2)14-17(13-18(15-20)11-12-22)6-5-16-7-9-19(10-8-16)21(3)4/h5-13H,14-15H2,1-4H3/b6-5+,18-11- |
Clé InChI |
YKVAAQQFFKJVOQ-CJCPEHGCSA-N |
SMILES isomérique |
CC1(CC(=C/C(=C/C=O)/C1)/C=C/C2=CC=C(C=C2)N(C)C)C |
SMILES canonique |
CC1(CC(=CC(=CC=O)C1)C=CC2=CC=C(C=C2)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


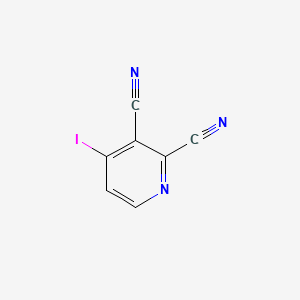
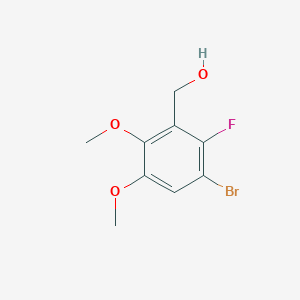
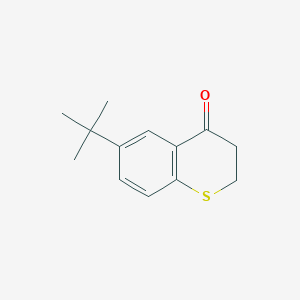
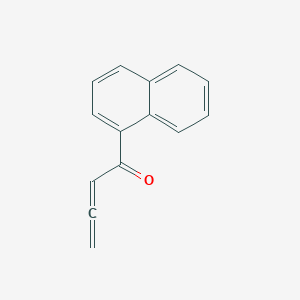
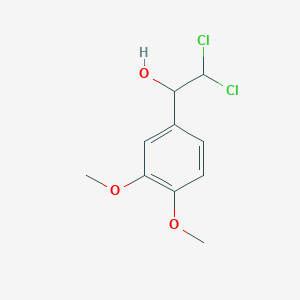
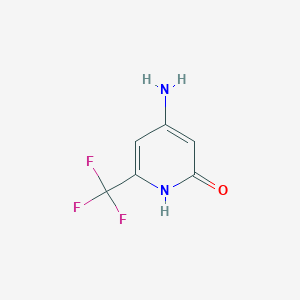
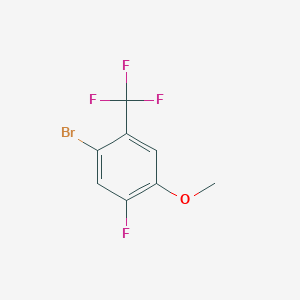
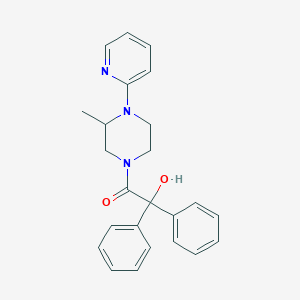
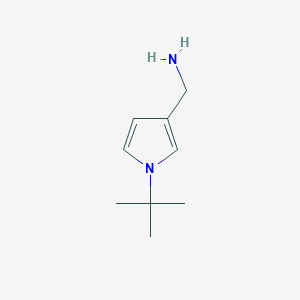
![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)
